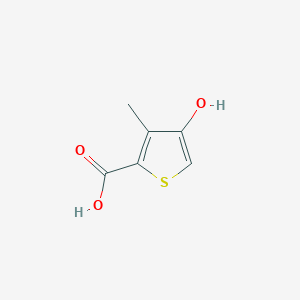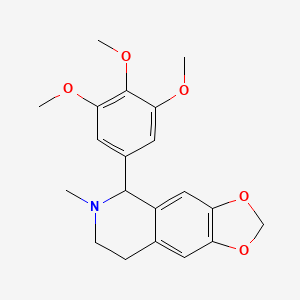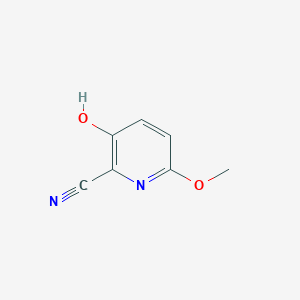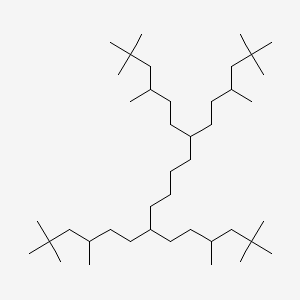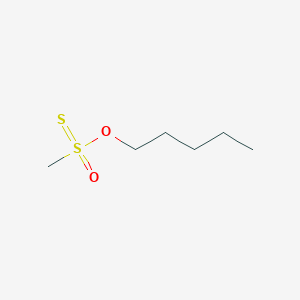
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane typically involves a multi-step process. One common method includes the reaction of dimethyl sulfoxide with ammonium carbamate in the presence of a catalyst such as PhI(OAc)2. The reaction is carried out in methanol at room temperature, followed by purification through column chromatography using a dichloromethane/methanol eluent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl sulfoximine: A related compound with similar structural features but different reactivity and applications.
Methyl-oxo-phenyl-lambda6-sulfanylidene: Another compound with comparable chemical properties but distinct uses in research and industry.
Uniqueness
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential for use in various scientific fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C6H14O2S2 |
|---|---|
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
methyl-oxo-pentoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H14O2S2/c1-3-4-5-6-8-10(2,7)9/h3-6H2,1-2H3 |
Clé InChI |
SFJLILDDWCRQRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


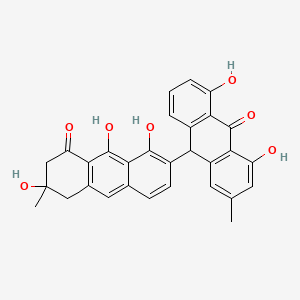
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
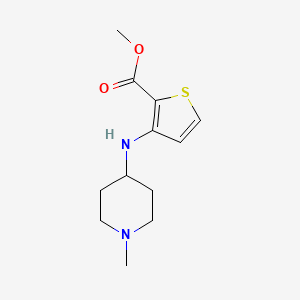

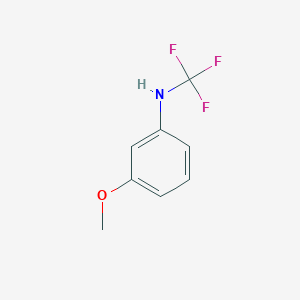
![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
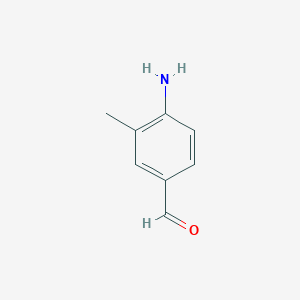
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
